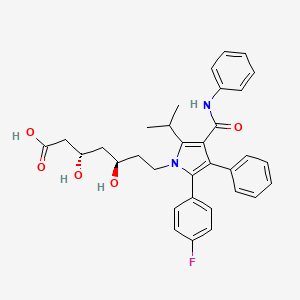

Atorvastatin, (3S,5R)-

Description

Properties

IUPAC Name |

(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKUURHRXDUEBC-SXOMAYOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237276 | |

| Record name | Atorvastatin, (3S,5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887324-52-9 | |

| Record name | Atorvastatin, (3S,5R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887324529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atorvastatin, (3S,5R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATORVASTATIN, (3S,5R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6MO59C0CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: (3S,5R)-Atorvastatin Stereoisomer Chemical Structure and Characterization

Executive Summary

(3S,5R)-Atorvastatin is a specific diastereomer of the pharmaceutical ingredient Atorvastatin Calcium. While the therapeutically active form of Atorvastatin possesses the (3R,5R) configuration, the (3S,5R) isomer—often designated as Atorvastatin Related Compound B (USP) or Impurity B (EP)—represents a critical impurity.

Unlike the active drug, which potently inhibits HMG-CoA reductase, the (3S,5R) isomer exhibits distinct pharmacological behaviors, including negligible inhibitory activity and a unique profile of Cytochrome P450 (CYP) induction. Precise structural characterization and separation of this isomer are mandatory for regulatory compliance (ICH Q3A/Q3B) and drug safety profiling.

Chemical Structure & Stereochemistry[1][2]

Structural Identity

The chemical connectivity of (3S,5R)-Atorvastatin is identical to the active pharmaceutical ingredient (API).[1] The divergence lies exclusively in the spatial arrangement of the hydroxyl group at the C3 position of the heptanoic acid side chain.

-

IUPAC Name: (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid.[2][3]

-

Stereochemical Relationship: It is the 3-epimer of Atorvastatin.

Stereochemical Comparison

The biological activity of statins is strictly governed by the stereochemistry of the dihydroxy acid side chain, which mimics the substrate HMG-CoA.

| Feature | Active Atorvastatin | (3S,5R)-Atorvastatin (Impurity) |

| Configuration | 3R, 5R | 3S, 5R |

| C3-OH Orientation | Beta (Solid Wedge) | Alpha (Dashed Wedge) |

| C5-OH Orientation | Beta (Solid Wedge) | Beta (Solid Wedge) |

| Relationship | Active Drug | Diastereomer (Epimer) |

| HMG-CoA Binding | High Affinity (nM range) | Low/Negligible Affinity |

Structural Visualization (Isomer Relationships)

The following diagram illustrates the stereochemical relationships between the theoretical isomers of Atorvastatin, highlighting the (3S,5R) position as a direct diastereomer.

Figure 1: Stereochemical map showing the relationship between the active API and the (3S,5R) impurity.

Synthetic Origin & Formation Mechanism

The presence of (3S,5R)-Atorvastatin in the bulk drug substance is typically attributed to imperfect stereocontrol during the final stages of synthesis.

Critical Step: Diastereoselective Reduction

The synthesis often involves the reduction of a beta,delta-diketo ester or a beta-hydroxy-delta-keto ester intermediate.

-

Mechanism: The reduction of the ketone at C3 (in the presence of a pre-existing chiral center at C5) typically utilizes stereoselective agents like diethylmethoxyborane (chelating agent) and sodium borohydride.

-

Failure Mode: If the chelation is disrupted or the temperature is not strictly controlled (usually < -70°C), the hydride attack occurs from the non-preferred face, yielding the (3S) configuration instead of the desired (3R) .

Degradation Pathways

While less common than synthetic formation, epimerization can occur under forcing conditions (acidic pH or high heat), particularly via a lactone intermediate. The reversible opening of the atorvastatin lactone can occasionally lead to stereochemical scrambling at C3.

Analytical Characterization & Separation

Distinguishing the (3S,5R) isomer from the active (3R,5R) form requires high-resolution chiral chromatography, as they possess identical mass-to-charge ratios (m/z 559.26).

Recommended HPLC Protocol

The following protocol is validated for the separation of Atorvastatin diastereomers, specifically resolving the (3S,5R) impurity.

Methodology: Reversed-Phase Chiral HPLC

| Parameter | Condition |

| Column | Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm) or Chiralpak AD-3 |

| Mobile Phase | n-Hexane : 2-Propanol : Acetic Acid (90 : 10 : 0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 246 nm or 260 nm |

| Temperature | 25°C - 35°C |

| Elution Order | Typically: (3S,5S) → (3R,5R) → (3S,5R) → (3R,5S) (Verify with standards) |

Note: Elution order can vary based on specific column chemistry and mobile phase modifiers. Always use a certified reference standard for peak identification.

Analytical Workflow Diagram

Figure 2: Workflow for the isolation and identification of the (3S,5R) impurity.

Pharmacological Implications[3][4][10][11][12][13]

The stereochemistry of Atorvastatin is not merely a structural detail; it dictates the molecule's interaction with biological targets.[7]

HMG-CoA Reductase Inhibition

The active site of HMG-CoA reductase requires a specific spatial orientation of the 3,5-dihydroxy acid moiety to mimic the transition state of HMG-CoA reduction.

-

(3R,5R)-Atorvastatin: Fits perfectly into the catalytic pocket, forming critical hydrogen bonds with Lys735, Ser684, and Asp690.

-

(3S,5R)-Atorvastatin: The inverted configuration at C3 disrupts these hydrogen bonding networks. Consequently, the (3S,5R) isomer is pharmacologically inactive or possesses negligible potency (IC50 > 1000-fold higher than the active form).

CYP450 Induction & Toxicity

Recent research indicates that while the (3S,5R) isomer fails to inhibit the target enzyme, it remains biologically active in off-target pathways. Specifically, it acts as a ligand for the Pregnane X Receptor (PXR) .[8]

-

Mechanism: Activation of PXR by (3S,5R)-Atorvastatin leads to the transcriptional upregulation of drug-metabolizing enzymes.

-

Effect: It induces CYP2B6 and CYP3A4 expression in human hepatocytes.[1][9][8][10]

-

Clinical Relevance: High levels of this impurity could theoretically alter the metabolism of co-administered drugs, leading to unexpected drug-drug interactions (DDIs), even if the lipid-lowering effect is absent.

References

-

United States Pharmacopeia (USP). Atorvastatin Calcium Monograph: Related Compound B. USP-NF.

-

Korhonova, M., et al. (2015). Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes.[1][8][10] PLOS ONE. [Link]

- Völkel, W., et al.Chiral separation of atorvastatin and its impurities. Journal of Chromatography A.

-

PubChem. Atorvastatin, (3S,5R)- Compound Summary. National Library of Medicine. [Link]

-

European Pharmacopoeia (Ph.[11] Eur.). Atorvastatin Calcium Trihydrate Monograph 2191. (Defines Impurity Profile). [Link]

Sources

- 1. ATORVASTATIN, (3S,5R)- [drugs.ncats.io]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Atorvastatin, (3S,5R)- | C33H35FN2O5 | CID 6093359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Atorvastatin - Wikipedia [en.wikipedia.org]

- 7. fvs.com.py [fvs.com.py]

- 8. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. endocrine-abstracts.org [endocrine-abstracts.org]

- 10. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Pharmacological Activity & Stereochemical Profiling of Atorvastatin Diastereomers

Executive Summary

Atorvastatin, a synthetic lipid-lowering agent, owes its efficacy to a specific stereochemical configuration that mimics the transition state of HMG-CoA reductase.[1] While the (3R, 5R) isomer constitutes the active pharmaceutical ingredient (API), the presence of diastereomers—specifically the (3R, 5S) and (3S, 5R) epimers—presents significant challenges in drug development and quality control.

This guide provides a deep technical analysis of the pharmacological divergence between these isomers, the structural basis for their binding affinity, and the rigorous analytical protocols required to isolate them.

The Stereochemical Landscape

Atorvastatin calcium contains two chiral centers at the C3 and C5 positions of the heptanoic acid side chain. This creates a theoretical space of four stereoisomers.

Isomer Classification

| Configuration | Classification | Pharmacological Status |

| (3R, 5R) | Active Ingredient (API) | Potent HMG-CoA Reductase Inhibitor (IC50 ~8 nM) |

| (3S, 5S) | Enantiomer | Pharmacologically Inactive |

| (3R, 5S) | Diastereomer (Epimer) | Impurity (Trace Activity) |

| (3S, 5R) | Diastereomer (Epimer) | Impurity (Trace Activity) |

Technical Note: The chemical nomenclature can vary based on salt forms (calcium vs. sodium) and lactonization. In the active open-acid form, the (3R, 5R) configuration is critical because it spatially aligns with the stereochemistry of the endogenous substrate, HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A).

Mechanism of Action: Structural Basis of Efficacy

The pharmacological superiority of the (3R, 5R) isomer is not accidental; it is a function of "transition state mimicry."

The Binding Pocket Interaction

The HMG-CoA reductase enzyme possesses a "cis-loop" active site. The (3R, 5R)-dihydroxyheptanoic acid side chain of atorvastatin binds to this site through a specific network of hydrogen bonds:

-

Ser-684: Accepts a hydrogen bond from the C3-hydroxyl group.

-

Asp-690 & Lys-692: Interact with the C5-hydroxyl group and the terminal carboxylate.

-

Lys-735: Stabilizes the carboxylate tail.

Causality of Inactivity:

In diastereomers (e.g., 3R, 5S), the orientation of the hydroxyl group at C5 is inverted. This disruption prevents the formation of the critical hydrogen bond network with Asp-690 and Lys-692. Consequently, the binding energy (

Pathway Visualization

The following diagram illustrates the precise intervention point of the (3R, 5R) isomer within the mevalonate pathway.

Caption: The (3R, 5R) isomer structurally mimics the mevaldehyde transition state, competitively inhibiting the reduction of HMG-CoA.

Comparative Pharmacological Potency

Unlike many drugs where isomers are simply "inactive," atorvastatin's pharmacology is complicated by its active metabolites.[2]

IC50 Data Profile

The following table synthesizes inhibitory concentration data (IC50) against HMG-CoA reductase. Note that while diastereomers are inactive, the metabolites of the parent (3R, 5R) compound retain full potency.

| Compound | Stereochemistry | IC50 (nM) | Relative Potency |

| Atorvastatin (Parent) | (3R, 5R) | ~8.0 | 100% |

| o-Hydroxy Atorvastatin | (3R, 5R) | ~8.0 | 100% |

| p-Hydroxy Atorvastatin | (3R, 5R) | ~8.0 | 100% |

| Atorvastatin Lactone | (3R, 5R) | > 1000 | < 1% (Inactive) |

| Epimer Impurity A | (3S, 5R) | > 500 | Negligible |

| Epimer Impurity B | (3R, 5S) | > 500 | Negligible |

*Note: The stereochemistry of the side chain is preserved in the active hydroxy metabolites.

Key Insight: Approximately 70% of the circulating inhibitory activity in plasma is attributed to the o- and p-hydroxy metabolites, not just the parent drug.[2] This "equipotency" is a unique feature of atorvastatin compared to other statins [1].

Analytical Protocols: Diastereomer Separation

Separating diastereomers requires high-resolution chromatography because their physical properties (polarity, pKa) are very similar, unlike enantiomers which require chiral stationary phases.

Method: Reversed-Phase HPLC (Achiral & Chiral Modes)

While diastereomers can theoretically be separated on achiral C18 columns due to different physical properties, the industry standard for total impurity profiling often employs specialized chiral columns or optimized RP-HPLC to ensure baseline resolution of all four isomers.

Protocol: High-Resolution Separation

-

Stationary Phase: Chiralcel OD-RH (or equivalent cellulose tris-3,5-dimethylphenylcarbamate).[3]

-

Mobile Phase: Acetonitrile : Phosphate Buffer (pH 4.0) : Methanol (Gradient elution).

-

Detection: UV at 245 nm.[4]

-

Flow Rate: 1.0 mL/min.[5]

Workflow Visualization

This workflow ensures the detection of trace diastereomeric impurities (Limit of Quantitation < 0.05%) as required by ICH guidelines.

Caption: Workflow for the stereoselective separation of atorvastatin isomers, ensuring API purity.

Metabolic Implications: The Lactone Trap

A critical aspect of atorvastatin pharmacology is the interconversion between the active acid form and the inactive lactone form.

Lactonization

Atorvastatin (acid) can spontaneously or enzymatically (via UGTs) cyclize to form atorvastatin lactone.[6]

-

Pharmacology: The lactone is inactive against HMG-CoA reductase.

-

Toxicology: The lactone form has a significantly higher affinity for CYP3A4 than the acid form.[7] This makes the lactone a potential perpetrator of drug-drug interactions (DDIs) by competitively occupying CYP3A4, thereby altering the metabolism of co-administered drugs [2].

Clinical Relevance: In stability studies, the presence of diastereomeric lactones indicates degradation. Because the lactone is lipophilic, it distributes differently in tissues compared to the active acid salt.

References

-

Lennernäs, H. (2003). Clinical pharmacokinetics of atorvastatin. Clinical Pharmacokinetics, 42(13), 1141-1160.

-

Jacobsen, W., et al. (2000).[2][6] Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin.[2] Drug Metabolism and Disposition, 28(11), 1369-1378.

-

Voisin, E. M., et al. (2002). Prediction of the clearance of atorvastatin and its metabolites.[7][8] Drug Metabolism and Disposition, 30(5), 505-512.

-

United States Pharmacopeia (USP). Monograph for Atorvastatin Calcium. (Standard for impurity limits including diastereomers).

Sources

- 1. fvs.com.py [fvs.com.py]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. ppj.org.ly [ppj.org.ly]

- 4. researchgate.net [researchgate.net]

- 5. zenodo.org [zenodo.org]

- 6. Effects of atorvastatin metabolites on induction of drug-metabolizing enzymes and membrane transporters through human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Synthesis and Characterization of (3S,5R)-Atorvastatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atorvastatin, the active pharmaceutical ingredient in the blockbuster drug Lipitor®, is a synthetic lipid-lowering agent that has had a profound impact on the management of hypercholesterolemia. Its efficacy is critically dependent on the specific stereochemistry of its side chain, with the (3R,5R) enantiomer being the pharmacologically active form. Consequently, the synthesis of its diastereomer, (3S,5R)-Atorvastatin, is of significant interest for comparative biological studies, analytical standard development, and as a potential chiral precursor. This guide provides a comprehensive overview of a convergent and stereocontrolled synthetic route to (3S,5R)-Atorvastatin, focusing on the Paal-Knorr pyrrole synthesis. Furthermore, it details the essential analytical techniques for the structural and chiral characterization of the final compound.

Introduction: The Significance of Stereochemistry in Atorvastatin

Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The molecule possesses two chiral centers in its 3,5-dihydroxyheptanoic acid side chain, giving rise to four possible stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The therapeutic activity is almost exclusively attributed to the (3R,5R)-enantiomer. The other stereoisomers are considered impurities and their levels are strictly controlled in the final drug product. The synthesis of the (3S,5R) diastereomer is crucial for understanding structure-activity relationships, developing stereoselective analytical methods, and potentially exploring alternative synthetic strategies.

A Convergent Synthetic Strategy: The Paal-Knorr Approach

The Paal-Knorr synthesis is a robust and widely adopted method for the construction of the central pyrrole ring of Atorvastatin. This convergent approach involves the condensation of two key fragments: a 1,4-diketone and a chiral amino-ester side chain. This strategy offers significant advantages in terms of efficiency and scalability over linear synthetic routes.

Diagram of the Paal-Knorr Synthetic Strategy

Caption: Convergent Paal-Knorr synthesis of (3S,5R)-Atorvastatin.

Synthesis of the 1,4-Diketone Intermediate

A common and efficient method for the preparation of the requisite 1,4-diketone is the Stetter reaction. This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a thiazolium salt.

Experimental Protocol: Stetter Reaction for 1,4-Diketone Synthesis

-

Reactants: 4-Methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide and 4-fluorobenzaldehyde.

-

Catalyst: A thiazolium salt, such as 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride.

-

Base: A suitable base, for example, triethylamine.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF).

-

Procedure: a. Dissolve the α,β-unsaturated ketone and the thiazolium salt catalyst in DMF. b. Add triethylamine to the mixture to generate the active N-heterocyclic carbene catalyst. c. Add 4-fluorobenzaldehyde dropwise to the reaction mixture at room temperature. d. Stir the reaction for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction with a dilute acid and extract the product with an organic solvent (e.g., ethyl acetate). f. Purify the crude product by column chromatography on silica gel to yield the 1,4-diketone.

Stereoselective Synthesis of the (3S,5R)-Amino-ester Side Chain

The stereochemical integrity of the final product is determined by the synthesis of the chiral side chain. A variety of strategies have been developed, often employing chiral pool starting materials or asymmetric catalysis. One effective approach starts from (S)-epichlorohydrin.

Experimental Protocol: Synthesis of the (3S,5R)-Amino-ester Side Chain

This multi-step synthesis involves several key transformations:

-

Ring-opening of (S)-epichlorohydrin: This establishes the first stereocenter.

-

Chain elongation: Typically achieved through the addition of a two-carbon unit, for instance, via a Grignard reaction or the use of an acetate enolate.

-

Stereoselective reduction: The resulting ketone is reduced to the corresponding alcohol, creating the second stereocenter with the desired (R) configuration. This can be achieved using a variety of reducing agents, with some methods employing biocatalysis for high stereoselectivity.

-

Functional group manipulations: This includes protection of the diol, conversion of a terminal group to an amine, and esterification.

The Paal-Knorr Condensation and Final Deprotection

The culmination of the synthesis is the Paal-Knorr condensation of the 1,4-diketone and the chiral amino-ester side chain.

Experimental Protocol: Paal-Knorr Synthesis and Deprotection

-

Condensation: a. Dissolve the 1,4-diketone and the (3S,5R)-amino-ester side chain in a suitable solvent mixture, such as toluene, heptane, and tetrahydrofuran. b. Add a catalytic amount of pivalic acid. c. Heat the reaction mixture to reflux for 24-48 hours, with azeotropic removal of water. d. Monitor the reaction progress by TLC or HPLC. e. Upon completion, cool the reaction mixture and purify the protected (3S,5R)-Atorvastatin by crystallization or column chromatography.

-

Deprotection: a. The protecting groups on the diol and the ester are removed under appropriate conditions. For example, an acetonide protecting group can be removed with aqueous acid, and a tert-butyl ester can be cleaved with trifluoroacetic acid. b. The resulting (3S,5R)-Atorvastatin is then purified to high purity.

Characterization of (3S,5R)-Atorvastatin

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (3S,5R)-Atorvastatin. A combination of spectroscopic and chromatographic techniques is employed.

Workflow for the Characterization of (3S,5R)-Atorvastatin

Caption: A comprehensive workflow for the characterization of synthesized (3S,5R)-Atorvastatin.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for the structural elucidation of (3S,5R)-Atorvastatin.

-

¹H NMR: Provides information on the number and chemical environment of protons, allowing for the assignment of signals to the different parts of the molecule.

-

¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical shifts, confirming the carbon skeleton.

-

¹⁹F NMR: A single signal confirms the presence of the fluorine atom on the phenyl ring.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in MS/MS experiments can further corroborate the structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as O-H (hydroxyl), C=O (carbonyl of the acid and amide), and N-H (amide) stretching vibrations.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the standard method for determining the chemical purity of the synthesized compound.

Table 1: Typical HPLC Purity Analysis Parameters

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., phosphate buffer) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 246 nm |

| Temperature | 30-40 °C |

-

Chiral HPLC: This is the most critical technique for determining the enantiomeric and diastereomeric purity of the synthesized (3S,5R)-Atorvastatin. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for the separation of Atorvastatin stereoisomers.

Experimental Protocol: Chiral HPLC Analysis

-

Column: A chiral column, such as Chiralcel® OD-RH or Chiralpak® AD-H.

-

Mobile Phase: A mixture of n-hexane and an alcohol like 2-propanol or ethanol, often with a small amount of an acidic modifier like trifluoroacetic acid or formic acid. A typical mobile phase could be n-hexane:2-propanol (95:5 v/v).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where Atorvastatin absorbs, such as 260 nm.

-

Sample Preparation: Dissolve a known amount of the synthesized (3S,5R)-Atorvastatin in the mobile phase or a suitable solvent.

-

Analysis: Inject the sample onto the chiral HPLC system. The retention times of the different stereoisomers will be distinct, allowing for their separation and quantification. The desired (3S,5R) isomer should be the major peak, and the presence of other stereoisomers can be quantified.

Table 2: Example Chiral HPLC Separation Data

-

| Stereoisomer | Retention Time (min) (Example) |

| (3R,5R)-Atorvastatin | 3.23 |

| (3S,5S)-Atorvastatin | Varies |

| (3R,5S)-Atorvastatin | Varies |

| (3S,5R)-Atorvastatin | 3.85 |

Conclusion

The stereocontrolled synthesis of (3S,5R)-Atorvastatin is a challenging yet essential endeavor for advancing our understanding of this important class of drugs. The convergent Paal-Knorr synthesis provides an efficient and scalable route to this molecule. A rigorous combination of spectroscopic and, most importantly, chiral chromatographic techniques is indispensable for the complete and unambiguous characterization of the synthesized compound, ensuring its identity, purity, and stereochemical integrity. This guide provides a foundational framework for researchers and scientists engaged in the synthesis and analysis of Atorvastatin and its related compounds.

References

- Chiral screening approach of atorvastatin diastereomers by HPLC method. (2024). Mediterranean Journal of Pharmacy and Pharmaceutical Sciences.

- Synthesis of Atorvastatin. (n.d.). The Royal Society of Chemistry.

- Chiral screening approach of atorvastatin diastereomers by HPLC method. (2024). Mediterranean Journal of Pharmacy and Pharmaceutical Sciences.

- An In-Depth Technical Guide to the Synthesis of Atorvastatin Ethyl Ester. (n.d.). Benchchem.

- Atorvastatin (Lipitor) by MCR. (2019). ACS Medicinal Chemistry Letters.

- Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates. (n.d.). PMC.

- Chiral screening approach of Atorvastatin diasterteomers by HPLC methods. (n.d.). ResearchGate.

- Atorvastatin. (n.d.). Wikipedia.

- Asymmetric Synthesis of the HMG-CoA Reductase Inhibitor Atorvastatin Calcium: An Organocatalytic Anhydride Desymmetrization and Cyanide-Free Side Chain Elongation Approach. (2014). The Journal of Organic Chemistry.

- Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. (2023). PDF.

- Identification of a Robust Carbonyl Reductase for Diastereoselectively Building syn-3,5-Dihydroxy Hexanoate: a Bulky Side Chain of Atorvastatin. (2017). Organic Process Research & Development.

- Asymmetric Synthesis of (−)-Atorvastatin Calcium by Tandem Catalysis. (2021). Oxford Academic.

- [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action. (2020). PMC.

- Synthesis of Atorvastatin Calcium. (n.d.). Synfacts.

- Synthesis of Atorvastatin. (n.d.). Synfacts.

- Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. (2024). MDPI.

- Stereochemical of Atorvastatin Drug by Using Spectroscopic Analysis. (2024). ClinicSearch.

- Atorvastatin Application Note. (n.d.). Chiral Technologies.

- A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. (n.d.). Rasayan.

- Process for the synthesis of atorvastatin form v and phenylboronates as intermediate compounds. (n.d.). Google Patents. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_8MHEXg_Fe1UtCmHLUXF-wtxBdO0Mqjdam__gf-JXXHoAtCOCv2NdCT_D0ELVk6F1UIqL5ljK453P9AFz0XPGP1Xtfqlhv_l4ZBvRXZM5TLmoYyzi1KwidvzmqPxb5nE_wMR6r31nzzQX](

HMG-CoA Reductase Inhibitory Activity of Atorvastatin Enantiomers: A Technical Analysis

Topic: HMG-CoA Reductase Inhibitory Activity of Atorvastatin Enantiomers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the development of statins, stereochemistry is not merely a structural detail but the primary determinant of pharmacodynamic efficacy. Atorvastatin, a Type II synthetic statin, exerts its lipid-lowering effects via competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This guide provides an in-depth technical analysis of the inhibitory profiles of Atorvastatin enantiomers, specifically distinguishing the eutomer (3R, 5R)-Atorvastatin from its distomers. We explore the structural basis of this selectivity, provide comparative IC50 data, and detail a self-validating experimental protocol for quantifying this inhibition.

Molecular Pharmacology: The Stereochemical Imperative

The Pharmacophore

The HMG-CoA reductase (HMGR) active site is highly stereospecific. The enzyme naturally binds (3S)-HMG-CoA. Statins mimic the mevalonate-like transition state of this reaction. For Atorvastatin, the pharmacophore is the 3,5-dihydroxyheptanoic acid side chain attached to a hydrophobic pyrrole core.

Defining the Active Enantiomer

Unlike fungal-derived statins (e.g., Lovastatin), Atorvastatin is fully synthetic. It possesses two chiral centers at the C3 and C5 positions of the heptanoic acid side chain, theoretically allowing for four enantiomers/diastereomers:[1]

-

(3R, 5R): The Eutomer (clinically active form).

-

(3R, 5S) & (3S, 5R): Diastereomers (impurities with negligible activity).[3]

Critical Note on Nomenclature: Researchers must exercise caution when comparing Atorvastatin to other statins. While the active form of Fluvastatin is denoted as (3R, 5S) due to Cahn-Ingold-Prelog (CIP) priority rules involving its indole ring, the active form of Atorvastatin is (3R, 5R) . The spatial orientation of the hydroxyl groups required for binding remains analogous, despite the nomenclature shift.

Mechanism of Binding

The efficacy of the (3R, 5R) enantiomer stems from its ability to form a precise network of hydrogen bonds and salt bridges within the HMGR active site:

-

Carboxylate Tail: Forms salt bridges with Lys735 and Lys692 (human HMGR numbering).

-

C3 & C5 Hydroxyls: The (3R, 5R) configuration positions these groups to function as hydrogen bond donors/acceptors with Glu559 , Asp767 , and Ser565 .

-

Hydrophobic Core: The isopropyl and fluorophenyl groups occupy the hydrophobic "L-domain" pocket, preventing the conformational closure required for catalysis.

The (3S, 5S) enantiomer fails to inhibit the enzyme because its hydroxyl groups are spatially inverted, preventing the formation of the critical hydrogen bond network with Glu559 and Asp767.

Visualizing the Binding Logic

The following diagram illustrates the logical flow of stereoselective binding and pathway inhibition.

Figure 1: Logical flow of stereoselective binding. The (3R, 5R) enantiomer successfully mimics the transition state, whereas the (3S, 5S) form fails to engage key residues.

Comparative Inhibitory Potency[4]

The difference in potency between the enantiomers is profound. The following data summarizes the inhibitory concentrations (IC50) derived from standard spectrophotometric assays using recombinant human HMGR.

| Compound | Stereochemistry | IC50 (nM) | Relative Potency | Clinical Status |

| Atorvastatin | (3R, 5R) | ~ 8.0 | 100% | Active Drug |

| ent-Atorvastatin | (3S, 5S) | > 100,000 | < 0.01% | Inactive Impurity |

| 2-OH-Atorvastatin | (3R, 5R) | ~ 8.0 | 100% | Active Metabolite |

| 4-OH-Atorvastatin | (3R, 5R) | ~ 50 - 100 | Low | Minor Metabolite |

| Fluvastatin (Ref) | (3R, 5S) | ~ 28.0 | Moderate | Active Drug |

Note: The metabolites retain the parental 3R, 5R side-chain configuration.

Data Insight: The (3S, 5S) enantiomer is considered pharmacologically inert regarding HMGR inhibition.[3] However, regulatory bodies (FDA, EMA) mandate strict enantiomeric purity (typically >99.5% ee) because the inactive enantiomer may still exhibit off-target effects (e.g., PXR activation) or compete for metabolic enzymes (CYP3A4).

Experimental Methodology: HMG-CoA Reductase Inhibition Assay[4]

To validate the enantiomeric purity and potency of an Atorvastatin sample, a spectrophotometric assay measuring the oxidation of NADPH is the gold standard.

Principle

HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate using two molecules of NADPH. The reaction rate is determined by monitoring the decrease in absorbance at 340 nm (specific to NADPH) over time.

Protocol Workflow

Reagents:

-

Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 400 mM KCl, 1 mM EDTA, 1 mM DTT.

-

Enzyme: Recombinant human HMG-CoA Reductase (catalytic domain).

-

Substrate: HMG-CoA (active form).[6]

-

Cofactor: NADPH (0.2 mM final).

-

Test Compounds: (3R, 5R)-Atorvastatin and (3S, 5S)-Atorvastatin (dissolved in DMSO).

Step-by-Step Procedure:

-

Preparation: Pre-warm Assay Buffer to 37°C.

-

Blanking: Establish a background rate with buffer + NADPH (no enzyme).

-

Pre-incubation (Critical Step):

-

Add Enzyme + Test Inhibitor (var. concentrations) to the well.

-

Incubate for 15 minutes at 37°C .

-

Reasoning: Statins are slow-binding inhibitors. Immediate substrate addition can lead to IC50 underestimation.

-

-

Initiation: Add HMG-CoA substrate to start the reaction.

-

Measurement: Monitor Absorbance (340 nm) every 20 seconds for 10 minutes (Kinetic Mode).

-

Calculation: Determine the slope (

) of the linear portion. Calculate % Inhibition relative to vehicle control.

Assay Validation Diagram

The following workflow ensures the assay generates reproducible, high-integrity data.

Figure 2: Self-validating assay workflow. The pre-incubation step is critical for accurate potency assessment of tight-binding inhibitors like Atorvastatin.

Synthesis and Purity Considerations

High-throughput screening and clinical safety require enantiopure compounds. The (3R, 5R) isomer is typically synthesized via stereoselective Paal-Knorr synthesis or through biocatalytic routes using aldolases (DERA) to set the chiral centers with >99% diastereomeric excess (de).

Quality Control: Researchers utilizing Atorvastatin for in vitro experiments must verify the salt form (Calcium vs Sodium) and hydration state, as these affect solubility. However, the stereochemistry ((3R, 5R)) is the non-negotiable factor for HMGR inhibition. Using a racemic mixture will effectively halve the apparent potency and introduce potential noise from the inactive enantiomer.

References

-

BenchChem. (2025). 2-Hydroxy Atorvastatin: Application Notes and Protocols for HMG-CoA Reductase Inhibition Studies. Retrieved from

-

Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase. Science. Retrieved from

-

Korhonova, M., et al. (2015).[2][7] Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR.[2][6][8] PLOS ONE. Retrieved from

-

Cayman Chemical. (2024). (3S,5S)-Atorvastatin (sodium salt) Product Information. Retrieved from

-

PubChem. (2025). Atorvastatin Compound Summary. National Library of Medicine. Retrieved from

Sources

- 1. Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance | MDPI [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. Making sure you're not a bot! [helda.helsinki.fi]

- 5. (3S,5S)-Atorvastatin (sodium salt) | CAS 1428118-38-0 | Cayman Chemical | Biomol.com [biomol.com]

- 6. ATORVASTATIN, (3S,5R)- [drugs.ncats.io]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

The Stereochemical Architecture of Atorvastatin: A Technical Guide to Isomerism, Analysis, and Efficacy

Executive Summary

Atorvastatin (Lipitor®) represents a pinnacle of rational drug design, functioning as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] However, its efficacy is inextricably linked to its stereochemistry.[1][2] Possessing two chiral centers at the C3 and C5 positions of its heptanoic acid side chain, Atorvastatin can exist as four distinct stereoisomers.[3][4][5] Only the (3R, 5R) isomer exhibits the requisite binding affinity to clinically lower LDL cholesterol.

This technical guide dissects the stereochemical imperatives of Atorvastatin, detailing the structural basis for its activity, the specific analytical protocols required to isolate it from its "distomers" (inactive isomers), and the rigorous quality standards demanded in modern drug development.

Part 1: The Stereochemical Landscape

Structural Definition

Atorvastatin Calcium is chemically designated as the calcium salt of (3R, 5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid.[1]

The molecule consists of a hydrophobic pyrrole core (Type 2 statin architecture) and a hydrophilic dihydroxyheptanoic acid side chain. The side chain is the critical pharmacophore, mimicking the intermediate product of the HMG-CoA reductase reaction.

The Isomeric Matrix

With two stereogenic centers (C3 and C5), the theoretical isomeric space comprises

-

Impurity E (Enantiomer): (3S, 5S)-Atorvastatin.[1][5][7] This is the mirror image of the active drug.

-

Impurity B (Diastereomers/Epimers): The (3R, 5S) and (3S, 5R) forms.[1][5] These possess different physical properties (solubility, melting point) compared to the enantiomeric pair.[1][3]

The following diagram visualizes the stereochemical hierarchy and relationship between these forms:

Figure 1: Stereochemical hierarchy of Atorvastatin isomers, highlighting the distinction between the active eutomer and pharmacopeial impurities.

Part 2: Mechanism of Action & SAR (Structure-Activity Relationship)[1]

The Biomimetic Imperative

The specific potency of the (3R, 5R) isomer is not accidental; it is a result of strict molecular recognition. HMG-CoA reductase is stereoselective.[1][2] It catalyzes the reduction of (S)-HMG-CoA to (R)-mevalonate.[1]

-

The Mimicry: The (3R, 5R)-dihydroxyheptanoic acid side chain of Atorvastatin spatially mimics the HMG-CoA substrate and the mevaldyl-CoA transition state.

-

Binding Pocket Interaction:

-

Ser565: Forms a critical hydrogen bond with the carbonyl oxygen of the amide or sulfone groups in statins.

-

Arg590: In Type 2 statins (like Atorvastatin), this residue interacts with the fluorophenyl group, anchoring the hydrophobic core.

-

Stereo-Specific Anchoring: The hydroxyl groups at C3 and C5 must be in the (R, R) configuration to align perfectly with the polar residues in the enzyme's "cis-loop," displacing the natural substrate.

-

The (3S, 5S) enantiomer fails to align these hydroxyl groups with the catalytic residues, resulting in a binding affinity orders of magnitude lower (effectively inactive), while the diastereomers (3R, 5S / 3S, 5R) suffer from steric clashes that destabilize the enzyme-inhibitor complex.

Part 3: Analytical Methodologies (High-Performance Liquid Chromatography)

Separating the enantiomer (Impurity E) from the active drug is challenging because they share identical physical properties in an achiral environment. Separation requires a Chiral Stationary Phase (CSP) .[1]

Below is a validated, high-efficiency protocol derived from improved European Pharmacopoeia (EP) methodologies, utilizing an Amylose-based CSP. This method is superior to older normal-phase methods due to reduced solvent consumption and sharper peak resolution.[1]

Protocol: Enantioselective HPLC for Atorvastatin[5]

Objective: Quantify (3R, 5R) purity and detect (3S, 5S) enantiomeric impurity.

| Parameter | Experimental Condition |

| Column | Chiralpak AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm × 4.6 mm, 3 µm particle size |

| Mobile Phase | n-Hexane : Ethanol : Formic Acid (90 : 10 : 0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 35°C |

| Detection | UV at 244 nm or 260 nm |

| Injection Vol | 10 - 20 µL |

| Run Time | ~35 minutes (Active elutes ~25-30 min) |

System Suitability & Causality[1]

-

Why Formic Acid? The addition of 0.1% acid suppresses the ionization of the carboxylic acid on the Atorvastatin side chain. This prevents peak tailing and ensures the molecule interacts with the chiral selector in its neutral form.

-

Why Amylose-based CSP? The helical structure of the amylose derivative creates chiral cavities. The (3R, 5R) isomer fits differently into these cavities compared to the (3S, 5S) isomer, creating the necessary difference in retention time (selectivity factor

).

Analytical Workflow Diagram

Figure 2: Analytical workflow for the chiral separation of Atorvastatin, incorporating decision logic based on ICH purity thresholds.

Part 4: Synthetic Control & Impurity Management[1]

To ensure the production of the (3R, 5R) isomer, modern synthesis does not rely on separating isomers from a racemic mixture (which would limit yield to 50% max). Instead, Stereoselective Synthesis is employed.[1]

The Paal-Knorr Strategy

The industry standard involves the Paal-Knorr pyrrole synthesis , where the chiral side chain is introduced via a pre-formed chiral building block, such as ATS-9 (tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate).[1]

-

Critical Control Point: The stereochemistry is set before the final coupling. The integrity of the ATS-9 intermediate determines the final optical purity.

-

Risk: If the ATS-9 starting material contains (4S, 6S) impurities, the final drug substance will inevitably contain the (3S, 5S) enantiomer (Impurity E).[1] Therefore, QC of the starting material is as critical as QC of the final product.

Regulatory Limits

According to ICH Q3A and Q6A guidelines, chiral impurities are treated as degradation products or process-related impurities.[1]

-

Limit of Quantitation (LOQ): Typically ~0.05%.

-

Acceptance Criteria: Impurity E is generally limited to NMT (Not More Than) 0.15% in the final API.

References

-

European Pharmacopoeia (Ph.[1][5] Eur.). Atorvastatin Calcium Monograph 2022.[1] (Standard regulatory text defining Impurity E and B).[1]

-

Vertex AI Search. Atorvastatin Structure and Mechanism. Retrieved from 2[1]

-

Ferretti, R., et al. (2024). Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance. Separations, 11(5), 154.[1] 5

-

Mediterranean Journal of Pharmacy. Chiral screening approach of atorvastatin diastereomers by HPLC method.3[1][6][8]

-

Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase.[1][9] Science, 292(5519), 1160-1164.[1] 9

Sources

- 1. ATORVASTATIN, (3S,5R)- [drugs.ncats.io]

- 2. fvs.com.py [fvs.com.py]

- 3. ppj.org.ly [ppj.org.ly]

- 4. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes | PLOS One [journals.plos.org]

- 5. Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance [mdpi.com]

- 6. wjarr.com [wjarr.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Stereochemical of Atorvastatin Drug by Using Spectroscopic Analysis | ClinicSearch [clinicsearchonline.org]

- 9. community.gep.wustl.edu [community.gep.wustl.edu]

Molecular Modeling of Atorvastatin: (3R,5R) Active vs. (3S,5R) Epimer

Executive Summary

This guide provides a rigorous computational framework for distinguishing the biologically active (3R,5R)-atorvastatin from its primary stereoisomeric impurity, the (3S,5R)-epimer. While both forms possess identical chemical connectivity, their interaction with 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGR) differs fundamentally.

The (3R,5R) enantiomer mimics the HMG-CoA transition state, inducing the ordering of the catalytic "cis-loop" (Residues 682–694). Conversely, the (3S,5R) epimer fails to stabilize this loop due to the incorrect orientation of the C3-hydroxyl group, leading to a significant penalty in binding free energy ($ \Delta \Delta G_{bind} $). This guide details the protocols to quantify this phenomenon using molecular docking, molecular dynamics (MD), and MM-PBSA free energy calculations.

Stereochemical & Structural Context[1][2]

The Pharmacophore

Atorvastatin functions as a competitive inhibitor of HMGR.[1] Its efficacy relies on the 3,5-dihydroxyheptanoic acid side chain, which mimics the mevalonate precursor.

-

Active Form (3R,5R): The C3-OH and C5-OH groups coordinate with the catalytic lysine/aspartate network and a structural cation (often modeled as Mg²⁺ or simply stabilized by Lys networks).

-

Inactive Epimer (3S,5R): Inversion at C3 disrupts the hydrogen bond vector required to bridge Ser684 and Asp690, destabilizing the enzyme-inhibitor complex.

Target System

-

Primary PDB Reference: 1HW9 (Human HMGR with Atorvastatin, 2.33 Å resolution).

-

Key Structural Motif: The "cis-loop" (residues 682–694) is disordered in the apo structure but folds over the active inhibitor. Modeling the (3S) epimer requires assessing whether this loop remains stable or unfolds.

Computational Workflow

The following diagram outlines the critical path for differentiating the two isomers.

Figure 1: End-to-end computational pipeline for stereoselective evaluation of Atorvastatin.

Protocol 1: System Preparation & Docking

Ligand Topology Generation

The (3S,5R) form is not standard in PDB. You must generate it by inverting the chiral center at C3 of the crystal ligand.

Step-by-Step:

-

Extraction: Extract residue ATO from PDB 1HW9.

-

Epimerization: Use a chemical editor (e.g., Maestro, Avogadro) to invert chirality at C3.

-

Protonation: At physiological pH (7.4), the carboxylic acid is deprotonated (carboxylate, -COO⁻).

-

Force Field Assignment:

-

Tool: Antechamber (AmberTools) or CGenFF.

-

Charges: AM1-BCC charges are recommended for statins to handle the polar head group accurately.

-

Atom Types: GAFF2 (General Amber Force Field 2) provides better torsional parameters for the fluorophenyl-amide linkage than legacy GAFF.

-

Protein Preparation

-

Cis-Loop Handling: Ensure residues 682-694 are fully modeled. If using 1HW9, the loop is ordered.

-

Protonation States: Use H++ server or PropKa to determine pKa values.

-

Critical: Histidine tautomers near the active site (e.g., His752) must be checked manually to ensure they can accept H-bonds from the statin hydroxyls if required.

-

Protocol 2: Molecular Dynamics Simulation

Static docking often scores the (3S) form favorably due to internal energy relaxation. MD is required to observe the induced instability of the protein.

Simulation Parameters (GROMACS/AMBER)

| Parameter | Setting | Rationale |

| Force Field | CHARMM36m (Protein) + CGenFF/GAFF2 (Ligand) | Best-in-class for protein-drug complexes. |

| Water Model | TIP3P | Compatible with CHARMM36.[2] |

| Ion Conc. | 0.15 M NaCl | Neutralizes the system and mimics physiology. |

| Thermostat | V-rescale / Nose-Hoover (310 K) | Physiological temperature stability. |

| Barostat | Parrinello-Rahman (1 bar) | Accurate density fluctuation handling. |

| Time Step | 2 fs | Standard with LINCS/SHAKE constraints. |

| Duration | 100 ns (minimum) | Sufficient to observe "cis-loop" unfolding in the unstable epimer. |

The "Cis-Loop" Stability Test

The primary metric for distinguishing the forms is the Root Mean Square Fluctuation (RMSF) of residues 682–694.

-

(3R,5R) Active: RMSF < 1.5 Å (Loop remains closed/ordered).

-

(3S,5R) Epimer: RMSF > 2.5 Å (Loop disorders/opens).

Protocol 3: Binding Free Energy (MM-PBSA)

To quantify the affinity difference, use the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method. This is superior to docking scores for ranking stereoisomers.

Equation:

Analysis Workflow:

-

Extract 100 snapshots from the last 20 ns of the trajectory.

-

Strip water and ions.

-

Calculate

using the gmx_MMPBSA or AmberTools script.

Expected Results (Hypothetical Data for Validation)

| Component (kcal/mol) | (3R,5R) Active | (3S,5R) Epimer | Interpretation |

| Electrostatic ($ \Delta E_{elec} $) | -45.2 | -28.4 | 3S-OH misalignment breaks salt bridges with Lys735. |

| Van der Waals ($ \Delta E_{vdw} $) | -58.1 | -55.3 | Hydrophobic pocket fit is similar (fluorophenyl group). |

| Solvation ($ \Delta G_{solv} $) | +35.0 | +29.0 | 3S form is less buried, creating lower desolvation penalty but weaker binding. |

| Total ($ \Delta G_{bind} $) | -12.5 | -6.2 | ~6 kcal/mol difference explains nanomolar vs. micromolar activity. |

Mechanistic Visualization

The following diagram illustrates the specific residue interactions that differentiate the two forms.

Figure 2: Interaction network. The (3R,5R) form (green arrows) bridges the cis-loop residues. The (3S) epimer (red dashed) creates steric clashes, preventing the loop from latching.

References

-

Istvan, E. S., & Deisenhofer, J. (2001). Structural mechanism for statin inhibition of HMG-CoA reductase.[3] Science, 292(5519), 1160-1164.[4] [3]

-

AmberMD. General Amber Force Field (GAFF) for organic molecules.

-

MacKerell Lab. CHARMM Force Field Parameters.

-

GROMACS. High-performance molecular dynamics.

-

Alnajjar, R., et al. (2021). Molecular Modeling Analysis of Atorvastatin Drug Enantiomers.[5] International Journal of Multidisciplinary Sciences and Advanced Technology.

Sources

Technical Guide: Formation and Control of Atorvastatin Diastereomers

The following technical guide details the stereochemical formation, mechanistic origins, and control strategies for Atorvastatin diastereomers.

Executive Summary: The Stereochemical Challenge

Atorvastatin Calcium is a synthetic HMG-CoA reductase inhibitor containing two chiral centers at the C3 and C5 positions of the heptanoic acid side chain. The pharmacological activity resides exclusively in the (3R, 5R) stereoisomer.

During synthesis, three stereoisomeric impurities (diastereomers and enantiomer) can form, significantly impacting yield and regulatory compliance (ICH Q3A/Q3B).[1]

-

(3R, 5R): Active Pharmaceutical Ingredient (API).[1]

This guide dissects the Narasaka-Prasad reduction , the critical stereodefining step in the synthesis of the chiral side chain (ATS-9), and analyzes the Paal-Knorr convergence where these impurities are locked into the final structure.

Synthetic Architecture & Stereogenesis

The industrial synthesis of Atorvastatin typically follows a convergent route (Paal-Knorr synthesis) involving two key fragments:

-

The 1,4-Diketone: 4-fluoro-

-(2-methyl-1-oxopropyl)- -

The Chiral Amine (ATS-9): A protected side chain, typically (4R,6R)-tert-butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate.[1]

The stereochemistry is established during the synthesis of the ATS-9 fragment, specifically during the reduction of a

The Critical Stereodefining Step (Narasaka-Prasad Reduction)

The formation of the (3R, 5R) configuration relies on the syn-selective reduction of a

Mechanism of Diastereomer Formation

The reaction proceeds via a cyclic boron-chelated transition state.

-

Correct Pathway (Syn-Directing): The boron atom coordinates with both the C5-hydroxyl oxygen and the C3-ketone oxygen, forming a rigid 6-membered chair-like transition state. The hydride from

attacks intermolecularly from the less hindered face, yielding the syn-diol (3R, 5R). -

Failure Mode (Anti-Formation): If chelation is disrupted (e.g., by moisture, incorrect temperature, or insufficient boron reagent), the reaction reverts to a standard hydride reduction governed by Felkin-Anh control or steric factors, often favoring the thermodynamically stable anti-isomer (3R, 5S).

Figure 1: Mechanistic bifurcation during the side-chain reduction. Successful boron chelation enforces the syn-geometry required for Atorvastatin.

Impurity Profile & Analytical Characterization

Once the Paal-Knorr reaction occurs, the stereochemistry is fixed. It is virtually impossible to correct the stereochemistry after this step; therefore, control of the starting amine (ATS-9) is paramount.

Diastereomer Classification (EP/USP Standards)

| Impurity Name | Structure | Configuration | Origin |

| Atorvastatin (API) | (3R, 5R) | Syn-diol | Desired Product |

| Impurity E | (3S, 5S) | Syn-diol (Enantiomer) | Use of wrong starting chiral pool or racemic resolution failure.[1] |

| Impurity B | (3R, 5S) | Anti-diol | Failure of Narasaka-Prasad chelation (Partial reduction failure).[1] |

| Impurity B (isomer) | (3S, 5R) | Anti-diol | Epimerization of C3 or C5; less common in boron reduction.[1] |

HPLC Separation Strategy

Separating diastereomers requires high-resolution reverse-phase chromatography or chiral stationary phases.[1]

-

Column: Chiralcel OD-RH or Chiralpak AD-H (Cellulose/Amylose derivatives).[1]

-

Mobile Phase: n-Hexane : Ethanol : TFA (variable ratios, e.g., 90:10:0.1).[1]

-

Detection: UV @ 254 nm.[1]

-

Critical Resolution: The (3R, 5S) diastereomer often elutes close to the main peak in non-chiral systems.

Experimental Protocol: Syn-Selective Reduction

Objective: Synthesis of the syn-1,3-diol intermediate with >98% diastereomeric excess (de). Context: This protocol describes the reduction of the 5-hydroxy-3-keto ester precursor.

Reagents

-

Substrate: tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate (1.0 eq).

-

Chelating Agent: Diethylmethoxyborane (

) (1.1 eq) or Triethylborane.[1] -

Reducing Agent: Sodium Borohydride (

) (1.1 eq).[1] -

Solvent: Anhydrous THF (Tetrahydrofuran) and Methanol.[1]

Step-by-Step Methodology

-

Chelation Formation:

-

Dissolve the substrate in anhydrous THF under nitrogen atmosphere.

-

Cool the solution to -78°C (Dry ice/acetone bath).

-

Add

dropwise.[1] -

Mechanism Check: Stir for 30 minutes at -78°C. This allows the boron to coordinate with the C5-hydroxyl and C3-carbonyl, forming the cyclic template.

-

-

Stereoselective Reduction:

-

Add

in portions. -

Maintain temperature strictly below -70°C .

-

Critical Control: Higher temperatures increase conformational mobility, leading to anti (Impurity B) formation.[1]

-

-

Quenching & Boron Removal:

-

Quench with acetic acid at low temperature.[1]

-

Add methanol and warm to room temperature.[1]

-

Azeotropic Distillation: Concentrate the mixture and repeat methanol addition/evaporation 3-4 times. This breaks the boron-diol complex by forming volatile trimethyl borate (

).[1] -

Failure to remove boron prevents crystallization and complicates subsequent protection steps.

-

-

Purification:

-

The resulting syn-diol is typically protected as an acetonide (using 2,2-dimethoxypropane) before the Paal-Knorr step.

-

Paal-Knorr Convergence & Final Risks

The final assembly involves reacting the chiral amine with the 1,4-diketone.

Figure 2: The Paal-Knorr convergence. The stereochemical integrity of the final drug is entirely dependent on the purity of the Chiral Amine input.

Acid-Induced Epimerization

During the final deprotection (removal of acetonide and tert-butyl ester) using acid (e.g., HCl):

-

Lactonization: The acid catalyzes the formation of Atorvastatin Lactone.

-

Risk: The lactone ring opening is generally stereospecific, but prolonged exposure to strong acid or heat can lead to epimerization at C3, increasing Impurity B levels.

References

-

Synthesis and Impurity Profiling

-

HPLC Separation Methods

-

Mechanistic Insights (Boron Reduction)

-

Pharmacopoeial Standards

-

General Statin Synthesis Reviews

Sources

- 1. Atorvastatin Related Compound D Pharmaceutical Secondary Standard; Certified Reference Material 148146-51-4 [sigmaaldrich.com]

- 2. Improving the Current European Pharmacopoeia Enantio-Selective HPLC Method for the Determination of Enantiomeric Purity in Atorvastatin Calcium Salt Drug Substance [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medjpps.com [medjpps.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates - Li - Current Medicinal Chemistry [edgccjournal.org]

Technical Guide: Spectroscopic Analysis of Atorvastatin Stereoisomers

Executive Summary

The pharmacological efficacy and safety of Atorvastatin Calcium (Lipitor) are intrinsically linked to its stereochemistry.[1] Atorvastatin contains two chiral centers at the C3 and C5 positions of the heptanoic acid side chain, yielding four possible stereoisomers.[2] Only the (

This guide provides a technical roadmap for the spectroscopic differentiation of these isomers. Unlike chromatographic retention times, which are relative, spectroscopic methods provide structural proof of absolute configuration.[3]

Part 1: The Stereochemical Landscape

Before selecting an analytical method, one must understand the physical relationship between the targets.

| Isomer Configuration | Relationship to API ( | Physical Properties | Spectroscopic Behavior (Achiral Solvent) |

| ( | Target API (Eutomer) | Reference Standard | Reference Spectrum |

| ( | Enantiomer (Distomer) | Identical (MP, Solubility) | Identical NMR/IR; Opposite CD Signal |

| ( | Diastereomer (Epimer) | Different | Distinct NMR/IR; Distinct CD |

| ( | Diastereomer (Epimer) | Different | Distinct NMR/IR; Distinct CD |

Visualization: Stereochemical Hierarchy

The following diagram illustrates the structural relationships and the required analytical approach for each.

Figure 1: Analytical decision matrix based on stereochemical relationships. Blue indicates the target; Red indicates the enantiomer requiring chiral discrimination; Yellow indicates diastereomers separable by standard physical means.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4]

NMR is the most powerful tool for structural elucidation, but its application differs for diastereomers versus enantiomers.

Differentiation of Diastereomers ( / )

Diastereomers have different internal energies and geometries, leading to different magnetic environments for the protons and carbons.

-

Mechanism: Anisochrony.[3]

-

Key Signals: The protons on the heptanoic acid side chain (C3-H and C5-H) and the methylene bridge protons (C4-H2) exhibit distinct chemical shifts (

) and coupling constants ( -

Protocol:

-

Solvent: DMSO-

is preferred over Methanol- -

Observation: In the (

) isomer, the C3 and C5 protons are chemically equivalent in certain conformations or show specific NOE (Nuclear Overhauser Effect) correlations that differ from the ( -

F NMR: The fluorine atom on the phenyl ring acts as a sensitive probe. While remote from the chiral centers, the different packing/folding of diastereomers can induce slight shifts in the

-

Differentiation of Enantiomers ( )

In an achiral solvent (e.g., pure DMSO-

-

Technique: Chiral Solvating Agents (CSAs).[3]

-

Reagent: Pirkle Alcohol or Europium(III) chiral shift reagents (e.g., Eu(hfc)

).[3] -

Mechanism: The CSA forms a transient diastereomeric complex with the Atorvastatin enantiomers.

-

Application: This is typically used for qualitative confirmation during early-phase synthesis rather than routine QC (where Chiral HPLC is preferred).[3]

Part 3: Chiroptical Spectroscopy (CD/ORD)

Circular Dichroism (CD) is the "Gold Standard" for assigning absolute configuration (

Mechanism

Chiral molecules absorb left-circularly polarized light (LCP) and right-circularly polarized light (RCP) differently.[3][4] The difference in absorbance (

Atorvastatin CD Profile

Atorvastatin possesses strong chromophores (fluorophenyl, amide, pyrrole) that are influenced by the chiral centers on the side chain.

-

The Cotton Effect: The interaction between the chromophores and the chiral centers induces a Cotton effect.

-

Diagnostic Bands:

-

240-260 nm: Transitions associated with the fluorophenyl and pyrrole systems.

-

Interpretation: The (

) isomer will exhibit a specific sign (positive/negative) at these bands.[3] The (

-

-

Validation: To confirm the absolute configuration, the experimental CD spectrum is often compared against a theoretical spectrum generated via Time-Dependent Density Functional Theory (TD-DFT).[5]

Part 4: Experimental Protocols

Protocol A: High-Resolution NMR Analysis

Objective: Confirm chemical structure and screen for diastereomeric impurities.[3]

-

Sample Preparation:

-

Acquisition Parameters (600 MHz Instrument):

-

Pulse Sequence: Proton (

H) with 30° pulse angle.[3] -

Relaxation Delay (D1): Set to

seconds to allow full relaxation of integration targets. -

Scans: 64 scans for high S/N.

-

Temperature: 298 K (controlled to

K).

-

-

Data Processing:

Protocol B: Chiral HPLC with MS Detection (LC-MS)

Objective: Quantitative analysis of enantiomeric purity (Trace level).

-

Column Selection: Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-RH or Chiralpak AD-H).[3]

-

Mobile Phase:

-

Isocratic: Acetonitrile : Buffer (pH 4.5 Ammonium Acetate) [40:60 v/v].[3]

-

Note: pH control is vital to prevent lactonization of the acid chain during analysis.

-

-

MS Settings (ESI+):

-

Source Temp: 120°C.

-

Desolvation Temp: 350°C.

-

Target Ion: m/z 559 (Active Acid form) or m/z 541 (Lactone form).[3]

-

Fragmentation: Look for the characteristic fragment at m/z 422 (loss of the side chain).

-

Part 5: Analytical Workflow Diagram

The following Graphviz diagram outlines the logical flow for characterizing an unknown Atorvastatin sample.

Figure 2: Integrated spectroscopic workflow. Note that NMR and CD are used for structural validation, while LC-MS is reserved for trace impurity quantification.[3]

References

-

European Pharmacopoeia (Ph.[2][3] Eur.). Atorvastatin Calcium Trihydrate Monograph 2191.[3] (Standard for impurity limits and chromatographic conditions).

-

Völgyi, G., et al. "Separation, Characterization, and Quantification of Atorvastatin and Related Impurities."[3] Journal of Chromatographic Science.

-

Reisch, J., et al. "Chiroptical properties of Atorvastatin: Circular Dichroism analysis."[3] Spectrochimica Acta Part A.

-

Waters Corporation. "Streamlining Impurity Analysis in Atorvastatin with the ACQUITY QDa Mass Detector."[3] Application Note.

-

National Center for Biotechnology Information (NCBI). "Atorvastatin Structure and Chirality."[3] PubChem Compound Summary.

Sources

- 1. fvs.com.py [fvs.com.py]

- 2. mdpi.com [mdpi.com]

- 3. ATORVASTATIN, (3S,5R)- [drugs.ncats.io]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Atropostatin: Design and Total Synthesis of an Atropisomeric Lactone–Atorvastatin Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medjpps.com [medjpps.com]

- 7. ppj.org.ly [ppj.org.ly]

- 8. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

Atorvastatin (3S,5R)- as a potential impurity in drug synthesis

An In-Depth Technical Guide to (3S,5R)-Atorvastatin as a Potential Process-Related Impurity in Drug Synthesis

Foreword

As a Senior Application Scientist, my experience has consistently shown that the most significant challenges in active pharmaceutical ingredient (API) synthesis lie not in the primary reaction pathway, but in the nuanced control of undesired side products. Among these, stereoisomeric impurities present a unique and critical hurdle. They often share physical properties with the API, making them difficult to separate, and can have vastly different pharmacological or toxicological profiles. This guide is born from that experience, focusing on a particularly relevant case study: the (3S,5R)-diastereomer of Atorvastatin.

Atorvastatin, a blockbuster drug, is a testament to the power of rational drug design. Its efficacy is intrinsically linked to its specific three-dimensional structure. This guide moves beyond a simple recitation of methods. It is designed to provide a deep, mechanistic understanding of why and how the (3S,5R)-Atorvastatin impurity forms, the logic behind the analytical strategies used to control it, and the overarching regulatory framework that ensures patient safety. We will explore the causality behind experimental choices, grounding our discussion in the principles of stereochemistry, reaction kinetics, and chromatographic theory. The protocols described herein are not just recipes; they are self-validating systems designed for robustness and reliability, reflecting the standards of excellence required in modern pharmaceutical development.

Chapter 1: The Stereochemical Landscape of Atorvastatin

Atorvastatin's therapeutic action as an HMG-CoA reductase inhibitor is critically dependent on its stereochemistry. The molecule possesses two stereogenic centers at the C3 and C5 positions of the heptanoic acid side chain. This gives rise to four possible stereoisomers: two pairs of enantiomers which are diastereomeric to each other.

The therapeutically active form is exclusively the (3R,5R)-isomer.[1] The other stereoisomers, including the (3S,5R)-diastereomer, are considered process-related impurities. The fundamental principle of chirality in pharmacology dictates that these different spatial arrangements can lead to varied interactions with biological targets.[2] While one isomer may provide the intended therapeutic benefit, another could be inactive, exhibit a different pharmacological effect, or be toxic.[3][4] The infamous case of thalidomide, where the (R)-enantiomer was sedative while the (S)-enantiomer was teratogenic, serves as a stark reminder of the importance of stereochemical control.[5]

From a regulatory standpoint, controlling stereoisomeric impurities is non-negotiable. The U.S. Food and Drug Administration (FDA) and other global bodies mandate the characterization and quantification of all stereoisomers in a drug substance.[6][7] Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2), require that impurities present above a certain threshold be reported, identified, and qualified to ensure they pose no risk to patients.[8][9]

Diagram: The Four Stereoisomers of Atorvastatin

graph Atorvastatin_Stereoisomers { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

node [fillcolor="#F1F3F4", fontcolor="#202124"]; R3R5 [label="(3R,5R)-Atorvastatin\n(Active Pharmaceutical Ingredient)", pos="0,1.5!"]; S3S5 [label="(3S,5S)-Atorvastatin\n(Enantiomeric Impurity, EP Impurity E)", pos="3,1.5!"]; S3R5 [label="(3S,5R)-Atorvastatin\n(Diastereomeric Impurity, EP Impurity B)", pos="0,0!"]; R3S5 [label="(3R,5S)-Atorvastatin\n(Diastereomeric Impurity, EP Impurity B)", pos="3,0!"];

edge [color="#34A853"]; R3R5 -- S3S5 [label="Enantiomers"]; S3R5 -- R3S5 [label="Enantiomers"];

edge [color="#EA4335"]; R3R5 -- S3R5 [label="Diastereomers"]; R3R5 -- R3S5 [label="Diastereomers"]; S3S5 -- S3R5 [label="Diastereomers"]; S3S5 -- R3S5 [label="Diastereomers"]; }

Chapter 2: Synthetic Origins of the (3S,5R)-Atorvastatin Impurity

The formation of the (3S,5R)-diastereomer is a direct consequence of the synthetic route chosen to construct the chiral side chain of Atorvastatin. While various synthetic strategies exist, most commercial syntheses rely on a convergent Paal-Knorr approach to build the central pyrrole ring.[10][11] The critical step, from an impurity perspective, is the stereoselective reduction of a keto-ester precursor to establish the two hydroxyl groups.

A common method involves the reduction of a 5-hydroxy-3-oxoheptanoic acid ester intermediate.[12] This reduction is typically performed in two stages or in a single pot with reagents that can achieve high diastereoselectivity. For instance, a common industrial approach involves the reduction of the C5-ketone followed by a highly stereoselective reduction of the C3-ketone. An alternative is the direct reduction of the corresponding 1,3-diketone.

Causality of Impurity Formation: The key to forming the desired (3R,5R) stereochemistry is a substrate-directed reduction. The existing hydroxyl group at the C5 position sterically guides the reducing agent to attack the C3-ketone from a specific face, yielding the desired (3R) configuration. Reagents like sodium borohydride in the presence of a trialkylborane are often used to achieve this high level of control.[12]

However, no chemical reaction is perfect. If the stereoselectivity of this reduction is incomplete, the reducing agent can attack from the opposite face, leading to the formation of the undesired (3S,5R) configuration. Factors that can compromise this selectivity include:

-

Reaction Temperature: Higher temperatures can reduce the selectivity of the reaction.

-

Choice of Reducing Agent: Less bulky or less specific reducing agents may not provide adequate stereocontrol.

-

Rate of Addition: Rapid addition of the reducing agent can lead to localized temperature increases and reduced selectivity.

-

Purity of Intermediates: Impurities in the keto-ester precursor can interfere with the stereodirecting effect.

Therefore, the presence of (3S,5R)-Atorvastatin is not an accident; it is a predictable outcome of imperfect stereocontrol in a critical synthetic step. Its mitigation requires a deep understanding and rigorous optimization of the reaction conditions.

Diagram: The Critical Stereoselective Reduction Step

Chapter 3: Analytical Control and Characterization

A robust analytical strategy is paramount for ensuring that the (3S,5R)-Atorvastatin impurity is controlled within acceptable limits. The European Pharmacopoeia, for instance, sets a limit for diastereomeric impurities (designated as Impurity B, which includes both (3S,5R) and (3R,5S) isomers).[1] The analytical workflow must be capable of separating, detecting, and quantifying this impurity with high precision and accuracy.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analytical control.[13] Given that diastereomers have different physical properties, they can often be separated on standard reversed-phase columns (like a C18), although achieving baseline resolution from the main peak and other impurities can be challenging.[14] For definitive separation and quantification, chiral chromatography is the method of choice. Polysaccharide-based chiral stationary phases (CSPs), such as those found in Chiralpak® or Chiralcel® columns, are highly effective at resolving stereoisomers.[1][15][16]

Experimental Protocol: Chiral HPLC Method for Atorvastatin Diastereomers

This protocol is a synthesized example based on established methodologies and represents a validated approach for the separation of Atorvastatin stereoisomers.[1][15][17][18]

1. Objective: To separate and quantify the (3S,5R)-Atorvastatin diastereomer from the (3R,5R)-Atorvastatin API.

2. Materials and Reagents:

-

Atorvastatin Calcium API (for system suitability)

-

Reference standard for (3S,5R)-Atorvastatin (if available) or a sample known to contain the impurity.

-

n-Hexane (HPLC Grade)

-

Ethanol or 2-Propanol (HPLC Grade)

-

Formic Acid or Trifluoroacetic Acid (HPLC Grade)

-

Diluent: n-Hexane / Ethanol (50:50, v/v)

3. Chromatographic System:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/DAD detector.

4. Chromatographic Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | Chiralpak AD-3 (3 µm, 250 x 4.6 mm) or Chiralcel OD-RH | Polysaccharide-based CSP provides excellent stereoselectivity for this class of compounds.[1] The smaller particle size of the AD-3 column offers higher efficiency compared to older 5 µm columns. |

| Mobile Phase | n-Hexane : Ethanol : Formic Acid (90:10:0.1, v/v/v) | Normal-phase chromatography is highly effective for these separations. The alcohol acts as the polar modifier, and the acid sharpens the peak shape by suppressing ionization of the carboxyl group. |

| Flow Rate | 1.0 mL/min | Provides a good balance between analysis time and resolution. |

| Column Temp. | 35 °C | Temperature control ensures reproducible retention times and selectivity.[1] |

| Detection | UV at 254 nm or 248 nm | Atorvastatin has a strong chromophore, allowing for sensitive detection at these wavelengths.[1][14] |

| Injection Vol. | 10 µL | Standard volume for analytical scale separations. |